molecular formula C13H15FO3 B1326150 3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone CAS No. 898786-00-0

3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone

Cat. No. B1326150
M. Wt: 238.25 g/mol
InChI Key: SJDWASFVSWYNDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone” would likely involve a 1,3-dioxane ring attached to a propiophenone group via a carbon atom. The fluorine atom would be attached to the third carbon of the propiophenone group .

Scientific Research Applications

  • Spectroscopic Applications in Metal Ion Detection : A study detailed the spectroscopic properties of certain ligands, aiming for selective Al3+ detection, potentially useful in intracellular Al3+ studies. The ligands exhibited substantial UV–visible absorbance changes upon coordination with metal ions, indicating potential applications in metal ion sensing and detection (Lambert et al., 2000).

  • Role in Herbicidal Activity : In the realm of agriculture, derivatives of this compound have shown promising results as herbicides. A novel compound demonstrated commercial levels of herbicidal activity, indicating potential agricultural applications (Huang et al., 2005).

  • Source in Chemical Synthesis : The compound has been used as a source in chemical syntheses, like the conversion of phenols to their derivatives, highlighting its role in facilitating various chemical transformations (Thomoson & Dolbier, 2013).

  • Lactonization and Derivative Formation : Efficient methods for the preparation of derivatives through lactonization were developed, indicating its utility in creating complex organic molecules (Kobayashi & Kuroda, 2014).

  • Fluorescence Properties for Sensing Applications : Derivatives of this compound were studied for their fluorescence properties, suggesting applications in environmental sensing and bioimaging. Structural investigations supported the potential of these compounds in developing fluorescence-based sensors and probes (Gaina et al., 2012).

  • Protecting and Activating Group in Amine Synthesis : Its use as a protecting and activating group in amine synthesis was explored, demonstrating its versatility and stability in various chemical conditions, which could be beneficial in synthetic chemistry (Sakamoto et al., 2006).

Future Directions

The future directions for research on “3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone” would depend on its intended use. If it’s a novel compound, further studies could explore its potential applications in various fields .

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDWASFVSWYNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645926
Record name 3-(1,3-Dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone

CAS RN

898786-00-0
Record name 3-(1,3-Dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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